molecular formula C12H11NO2 B1584365 N-(4-Ethylphenyl)maleimide CAS No. 76620-00-3

N-(4-Ethylphenyl)maleimide

Cat. No. B1584365
CAS RN: 76620-00-3
M. Wt: 201.22 g/mol
InChI Key: FHVHFKZQDVQILM-UHFFFAOYSA-N
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Description

“N-(4-Ethylphenyl)maleimide”, also known as EPN, is an organic compound . It appears as a white crystalline solid . EPN serves as a valuable intermediate in the synthesis of numerous polymers and other organic compounds . It is widely employed as both a catalyst and a reagent in scientific research .


Synthesis Analysis

EPN plays a vital role in facilitating the synthesis of diverse organic compounds . It functions as a nucleophilic catalyst . The synthesis of maleimides to polymers via Diels–Alder reaction and ring-opening metathesis polymerization has been reported .


Molecular Structure Analysis

The molecular formula of EPN is C12H11NO2 . Its molecular weight is 201.22 . The structure of EPN is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

EPN is known to participate in various chemical reactions. For instance, maleimides were converted to adducts through Diels–Alder reactions by reacting with cyclopentadiene or furan, then these adducts were generated to the corresponding polymers via ring-opening metathesis polymerization .


Physical And Chemical Properties Analysis

EPN is a white crystalline solid . It exhibits a melting point of 142° C and a boiling point of 212° C . The density of EPN is predicted to be 1.233±0.06 g/cm3 .

Scientific Research Applications

Polymer Toughening

N-(4-Ethylphenyl)maleimide has been studied for its potential in toughening polymers. Hao, Jiang, and Cai (1996) investigated the use of a bismaleimide bearing polysiloxane (BPS), synthesized from N-(4-Hydroxyphenyl) maleimide, to enhance the toughness of a 4,4′-bismaleimido diphenylmethane (BMI) matrix. The addition of BPS to the BMI matrix significantly increased its impact strength, suggesting the effectiveness of N-(4-Ethylphenyl)maleimide derivatives in polymer toughening applications (Hao, Jiang, & Cai, 1996).

Bioconjugation

Renault et al. (2018) explored the use of maleimides, including N-(4-Ethylphenyl)maleimide, in bioconjugation. This chemical group has been instrumental in site-selective modification of proteins and the development of antibody-drug conjugates (ADCs) used in cancer therapies. N-(4-Ethylphenyl)maleimide's ability to be N-functionalized with various groups like fluorophores makes it a valuable tool in bioconjugation (Renault, Fredy, Renard, & Sabot, 2018).

Antibody-Drug Conjugate Stabilization

Christie et al. (2015) demonstrated the use of N-aryl maleimides, which include N-(4-Ethylphenyl)maleimide, in stabilizing cysteine-linked ADCs. These compounds formed stable antibody conjugates under mild conditions and maintained high conjugation efficiency, indicating their potential in improving the stability of ADCs (Christie et al., 2015).

Hydrolytic Degradation Studies

Tan et al. (2016) investigated the hydrolytic degradation of N,N′-ethylenedimaleimide, providing insights that could be relevant to the study of N-(4-Ethylphenyl)maleimide. Understanding the hydrolytic degradation mechanisms of such compounds is crucial for their applications in various fields (Tan et al., 2016).

Antimicrobial Activities

Chin, Nasir, and Hassan (2016) synthesized derivatives of maleimide, including N-(4-Ethylphenyl)maleimide, and tested their antimicrobial activities. Their findings indicate potential applications of these derivatives in combating microbial infections (Chin, Nasir, & Hassan, 2016).

Safety And Hazards

EPN is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray of EPN . Use of personal protective equipment and adequate ventilation is advised when handling EPN .

Future Directions

Relevant Papers

Several papers have been published on EPN. These include studies on the radical polymerization of N-(alkyl-substituted phenyl)maleimides , the alternating copolymerization of N-(alkyl-substituted phenyl)maleimides with isobutene , and the synthesis and polymerization of maleimide-type new macromonomer with polystyrene having controlled chain length . Further details can be found in these references .

properties

IUPAC Name

1-(4-ethylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVHFKZQDVQILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90335015
Record name N-(4-Ethylphenyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Ethylphenyl)maleimide

CAS RN

76620-00-3
Record name N-(4-Ethylphenyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-ETHYLPHENYL)MALEIMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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